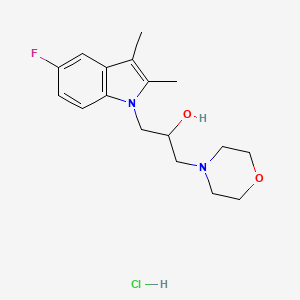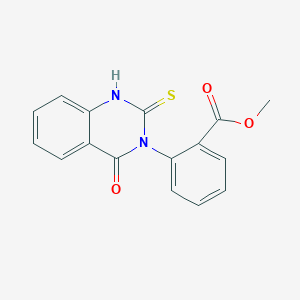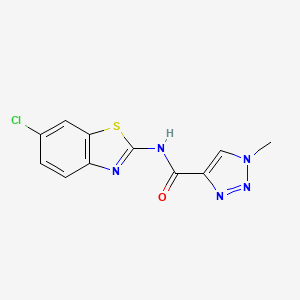![molecular formula C15H23N3O2 B6580161 3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea CAS No. 1207028-58-7](/img/structure/B6580161.png)
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea, or “3-CPP-1-MPU” for short, is an important compound in the field of organic chemistry. It is a cyclopropyl urea derivative, and has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-CPP-1-MPU has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of new compounds, and as a reactant in the synthesis of drugs and other compounds. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 3-CPP-1-MPU is not yet fully understood. However, studies have suggested that it may act as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been shown to interact with other proteins, such as G-protein coupled receptors and calcium channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPP-1-MPU are not yet fully understood. However, studies have suggested that it may have an effect on the activity of enzymes, such as acetylcholinesterase, as well as other proteins, such as G-protein coupled receptors and calcium channels. Additionally, it has been shown to have an effect on the expression of certain genes, which may be involved in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CPP-1-MPU for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Direcciones Futuras
The potential future directions for the use of 3-CPP-1-MPU in scientific research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as a substrate for the synthesis of new compounds, and its potential use as a catalyst in the synthesis of organic compounds.
Métodos De Síntesis
3-CPP-1-MPU is synthesized from piperidine, furan, and cyclopropyl bromide. The synthesis process begins with the reaction of piperidine and furan, which are reacted in the presence of a base (such as sodium hydroxide) to form the desired product. The reaction of piperidine and furan is followed by the addition of cyclopropyl bromide to the reaction mixture. This reaction is carried out at a temperature of around 0°C, and the product is then isolated via column chromatography.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(17-13-3-4-13)16-10-12-5-7-18(8-6-12)11-14-2-1-9-20-14/h1-2,9,12-13H,3-8,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOSNQIIWYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
